1-ethyl-1H-indole-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSFKVWQQMDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311456 | |
| Record name | 1-ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-94-2 | |
| Record name | 4290-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 1 Ethyl 1h Indole 2,3 Dione
Established Synthetic Routes for 1-ethyl-1H-indole-2,3-dione
Traditional methods for synthesizing N-substituted isatins primarily involve direct alkylation of the isatin (B1672199) core or multi-step approaches that first construct the indole (B1671886) ring system.
Alkylation of Isatin (1H-indole-2,3-dione) with Ethyl Halides
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of isatin (1H-indole-2,3-dione). nih.gov This reaction proceeds by generating the isatin anion with a base, which then acts as a nucleophile, attacking an ethyl halide such as ethyl iodide or ethyl bromide. nih.govconicet.gov.ar
The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reagents and promote the SN2 reaction mechanism. nih.gov A variety of bases can be used, with alkali metal carbonates like potassium carbonate (K2CO3) and caesium carbonate (Cs2CO3) being common choices. nih.gov The selection of the base and solvent can significantly influence the reaction's efficiency and yield. conicet.gov.ar For instance, studies have shown that using K2CO3 or Cs2CO3 in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) provides good to excellent yields, particularly under microwave-assisted conditions which can dramatically reduce reaction times. nih.gov
| Ethyl Halide | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Ethyl Iodide | K₂CO₃ | DMF | 70°C, 1.5h | 78% |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave, 300W, 3 min | 90% |
| Ethyl Bromoacetate | DBU | Ethanol | Microwave, 140°C, 10-25 min | High |
Data derived from research on microwave-assisted N-alkylation of isatin. nih.govsemanticscholar.org
Fischer Indole Synthesis Approaches for Analogous Structures
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for producing the indole heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org While not a direct route to this compound, it is fundamental for creating the core indole ring of analogous N-substituted structures, which could then be functionalized further.
The mechanism involves the acid-catalyzed condensation of the reactants to form a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com A key step is an irreversible semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement that breaks the weak N-N bond and forms a new C-C bond. byjus.comtestbook.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. testbook.com
To produce an N-ethyl indole precursor via this method, one would start with an N-ethylphenylhydrazine. The resulting N-ethylindole could then, in theory, be oxidized to form the desired this compound. However, this multi-step process is less direct than the alkylation of pre-existing isatin. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H2SO4) or a Lewis acid (e.g., ZnCl2, BF3), is crucial for the reaction's success. wikipedia.orgtestbook.com
Tscherniac-Einhorn Reaction Pathways for Indole Derivatives
The Tscherniac-Einhorn reaction is an amidoalkylation process used to introduce an N-acylaminomethyl group onto an aromatic ring. wikipedia.orgwikipedia.org First described by Joseph Tscherniak in 1901 and later expanded by Alfred Einhorn, this reaction involves the acid-catalyzed condensation of an N-hydroxymethylamide (or imide) with an aromatic compound. wikipedia.org
This reaction is not a primary or direct method for synthesizing this compound. Instead, it represents a potential pathway for the functionalization of a pre-formed indole or benzene (B151609) ring that could be a precursor in a longer, more complex synthetic route. For example, an amidoalkyl group could be introduced onto an aromatic substrate, which is then elaborated through several steps to construct the indole-2,3-dione ring system. The reaction mechanism involves the acid-catalyzed formation of a resonance-stabilized cation from the N-hydroxymethylamide, which then acts as the electrophile in an electrophilic aromatic substitution. wikipedia.org
Advanced Synthetic Strategies and Optimization in this compound Production
Modern synthetic chemistry emphasizes efficiency, atom economy, and simplified procedures. Advanced strategies for producing this compound and its derivatives focus on improving reaction conditions and combining multiple steps into single operations.
Application of Phase-Transfer Catalysis in Indole-2,3-dione Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of synthesizing this compound, PTC is particularly effective for the N-alkylation of isatin. researchgate.net
The process typically involves a solid-liquid system. Isatin is deprotonated by a solid base like potassium carbonate (K2CO3) in a non-polar organic solvent like N,N-dimethylformamide (DMF). researchgate.net The ethyl halide resides in the organic liquid phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt such as tetra-n-butylammonium bromide (TBAB), facilitates the reaction. researchgate.netresearchgate.net The lipophilic cation of the catalyst pairs with the isatin anion, transporting it from the solid phase into the organic phase where it can readily react with the ethyl halide. phasetransfercatalysis.com This method avoids the need for harsh conditions or expensive anhydrous polar aprotic solvents, often leading to higher yields and cleaner reactions. researchgate.net
| Component | Example | Role |
|---|---|---|
| Substrate | Isatin | Reactant (N-H source) |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates isatin to form the nucleophilic anion |
| Alkylating Agent | Ethyl Bromide | Provides the ethyl group |
| Solvent | N,N-dimethylformamide (DMF) | Organic phase for the alkylating agent |
| Catalyst | Tetra-n-butylammonium Bromide (TBAB) | Transfers the isatin anion into the organic phase |
Information compiled from studies on the alkylation of isatin under PTC conditions. researchgate.netresearchgate.net
One-Pot Multi-component Reaction Strategies for Indole Derivatives
One-pot reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel without isolating intermediate products. researchgate.net These approaches are valued for their operational simplicity, reduction of solvent waste, and potential to rapidly build molecular diversity. medjchem.com
While a specific multi-component reaction for the direct synthesis of this compound from simple acyclic precursors is not standard, the principles are applied to create complex indole and isatin derivatives. nih.gov The N-alkylation of isatin itself can be considered a simple one-pot process, where the deprotonation and subsequent alkylation occur sequentially in the same flask. nih.govsemanticscholar.org
More sophisticated one-pot syntheses focus on building the indole ring system itself. For example, a reaction could be designed where precursors undergo a series of transformations, such as reduction, cyclization, and in-situ alkylation, to yield a final N-alkylated indole product without intermediate workups. mdpi.com Such strategies are at the forefront of developing efficient and environmentally friendly methods for generating libraries of substituted indole derivatives for various applications. medjchem.com
Mechanistic Investigations of this compound Formation
The formation of this compound primarily involves the N-alkylation of the parent isatin molecule. Understanding the underlying mechanisms of this transformation is crucial for optimizing reaction conditions and achieving desired yields and selectivity.
Proposed Reaction Mechanisms for N-Alkylation and Ring Closure
The most common method for the synthesis of this compound is the N-alkylation of isatin. The proposed mechanism for this reaction typically proceeds through the formation of a highly conjugated isatin anion. nih.gov In the presence of a base, the acidic proton on the nitrogen atom of the isatin ring is abstracted, leading to the formation of a resonance-stabilized anion. This nucleophilic anion then attacks an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, in a nucleophilic substitution reaction (SN2) to yield the N-ethylated product.
The isatin anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen atom and the oxygen atom of the C-2 carbonyl group. This can lead to the formation of both N-alkylated and O-alkylated products. The regioselectivity of the reaction is influenced by factors such as the nature of the cation, the solvent, and the alkylating agent.
An alternative, metal-free approach for the synthesis of N-alkylated isatins involves the reaction of 2-amino acetophenones. This method proceeds via a C-H bond activation and subsequent internal cyclization, offering a different mechanistic pathway to the indole-2,3-dione core.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis plays a pivotal role in improving the efficiency and selectivity of the N-alkylation of isatin to form this compound. Various catalytic systems have been employed to facilitate this transformation.
Base Catalysis: A range of bases are used to generate the reactive isatin anion, thereby catalyzing the N-alkylation. Common bases include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases like sodium hydride (NaH) and calcium hydride (CaH₂). nih.gov The choice of base can influence the reaction rate and, in some cases, the selectivity between N- and O-alkylation.
Lewis Acid Catalysis: Lewis acids have been shown to catalyze the N-alkylation of isatins, particularly when using trichloroacetimidates as the alkylating agents. rsc.org The Lewis acid activates the electrophile, facilitating the nucleophilic attack by the isatin nitrogen. This method provides an alternative to traditional base-mediated alkylations.
Microwave Irradiation: The use of microwave irradiation has been demonstrated to significantly enhance the efficiency of N-alkylation reactions of isatin. nih.govresearchgate.net Microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and can be performed with less solvent, aligning with the principles of green chemistry. nih.gov
Derivatization Strategies at the this compound Core
The this compound scaffold serves as a versatile platform for further chemical modifications. The presence of a reactive carbonyl group at the C-3 position and the potential for substitution on the benzene ring allows for the synthesis of a wide array of derivatives.
Functionalization at the C-3 Position (e.g., Thiosemicarbazone and Hydrazone Formation)
The C-3 carbonyl group of this compound is highly susceptible to nucleophilic attack, making it an ideal site for derivatization. Condensation reactions with nitrogen-based nucleophiles are commonly employed to introduce new functional groups.
Thiosemicarbazone Formation: The reaction of this compound with thiosemicarbazide (B42300) or its derivatives leads to the formation of the corresponding 3-thiosemicarbazones. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. This derivatization is a common strategy in medicinal chemistry to generate compounds with a broad spectrum of biological activities.
Hydrazone Formation: Similarly, condensation of this compound with hydrazine (B178648) or substituted hydrazines yields 3-hydrazone derivatives. nih.gov These reactions are generally straightforward and provide a means to introduce diverse functionalities at the C-3 position. The resulting hydrazones can serve as intermediates for the synthesis of more complex heterocyclic systems.
| Reactant | Product | Reaction Type |
| Thiosemicarbazide | This compound 3-thiosemicarbazone | Condensation |
| Hydrazine | This compound 3-hydrazone | Condensation |
Introduction of Substituents at Benzene Ring Positions (e.g., 5-fluoro, 7-methyl) and their Synthetic Access
The introduction of substituents onto the benzene ring of the this compound core allows for the fine-tuning of its physicochemical and biological properties. This can be achieved by either starting with a pre-substituted isatin and then performing the N-ethylation, or in some cases, by direct substitution on the N-ethylated scaffold.
Synthesis of 5-fluoro-1-ethyl-1H-indole-2,3-dione: The synthesis of this derivative typically begins with the preparation of 5-fluoroisatin (B27256). This can be accomplished through various methods, including the Sandmeyer methodology starting from a fluorinated aniline. Once 5-fluoroisatin is obtained, it can be N-ethylated using standard procedures, such as reaction with an ethyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Synthesis of 7-methyl-1-ethyl-1H-indole-2,3-dione: The synthetic route to 7-methyl-1-ethyl-1H-indole-2,3-dione involves the initial synthesis of 7-methylisatin (B72143). nih.gov This can be prepared from 2-methylaniline through a multi-step process involving diazotization and cyclization. The subsequent N-ethylation of 7-methylisatin can then be carried out using an appropriate ethylating agent and a base. It has been noted that substitution at the C7-position can sometimes lead to reduced reactivity in N-alkylation reactions, likely due to steric hindrance. rsc.org
| Starting Material | Intermediate | Final Product |
| 5-fluoroaniline | 5-fluoroisatin | 5-fluoro-1-ethyl-1H-indole-2,3-dione |
| 2-methylaniline | 7-methylisatin | 7-methyl-1-ethyl-1H-indole-2,3-dione |
Chemical Reactivity and Transformations of 1 Ethyl 1h Indole 2,3 Dione
Oxidative Transformations of 1-ethyl-1H-indole-2,3-dione and Related Indole-2,3-diones
The oxidation of the isatin (B1672199) core is a synthetically useful transformation. While specific studies on this compound are part of the broader research on isatin derivatives, the general principles apply. A primary oxidative pathway for isatins involves cleavage of the C2-C3 bond.
One of the most well-documented oxidative reactions of isatin and its N-substituted derivatives is the conversion to the corresponding isatoic anhydride. wright.edu This transformation can be achieved using various oxidizing agents. For instance, treatment of isatin with hydrogen peroxide in the presence of an organoselenium catalyst under mild and neutral conditions yields isatoic anhydride. wright.edu This reaction proceeds via a Baeyer-Villiger-type oxidation mechanism. For an N-alkylated isatin like this compound, this oxidation would lead to the formation of N-ethyl isatoic anhydride.
Another significant oxidative transformation involves the direct functionalization of the aromatic ring. Palladium-catalyzed C5 C(sp2)-H bond oxygenation has been reported for isatin derivatives. researchgate.net This method utilizes oxidants like PhI(OAc)2 and provides a direct route to C5-oxygenated isatins, which are valuable synthetic intermediates. researchgate.net
| Reaction Type | Reagent(s) | Product Type |
| Baeyer-Villiger Oxidation | H₂O₂ / Organoselenium catalyst | N-ethyl isatoic anhydride |
| C-H Oxygenation | Pd catalyst / PhI(OAc)₂ | 5-Hydroxy-1-ethyl-1H-indole-2,3-dione |
Reductive Pathways of this compound and its Derivatives
The reduction of this compound can proceed selectively at one or both carbonyl groups, leading to a variety of important heterocyclic structures, most notably 1-ethyl-oxindole and 1-ethyl-3-hydroxyoxindole.
A common and efficient method for the selective reduction of the C3-carbonyl group involves the use of hydrazine (B178648) hydrate (B1144303). This reaction, often performed in situ after N-alkylation of an isatin, yields the corresponding N-alkylated oxindole (B195798). researchgate.net This one-pot Wolff-Kishner-like reduction provides a direct synthetic route from this compound to 1-ethyl-1,3-dihydro-2H-indol-2-one (1-ethyloxindole). lookchem.com
The selective reduction to 3-hydroxyoxindoles can also be achieved. A nickel-catalyzed reductive coupling of aryl iodides and isatins using sec-butanol as a mild stoichiometric reductant has been developed to form 3-aryl-3-hydroxyoxindoles. documentsdelivered.com While this demonstrates an intermolecular reaction, selective reduction of the C3-ketone without a coupling partner can be accomplished using reducing agents like sodium borohydride (B1222165) under controlled conditions, yielding 1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.
More exhaustive reduction of both carbonyl groups can lead to the corresponding indole (B1671886). For example, N-alkyl-nitroisatins have been directly converted to the nitroindole nucleus using a mixed borohydride reducing agent (ZrCl₄/NaBH₄), indicating the reduction of both C2 and C3 carbonyls. researchgate.net
| Reducing Agent/System | Primary Product | Product Class |
| Hydrazine hydrate (N₂H₄·H₂O) | 1-Ethyl-1,3-dihydro-2H-indol-2-one | Oxindole |
| Sodium borohydride (NaBH₄) | 1-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one | 3-Hydroxyoxindole |
| ZrCl₄/NaBH₄ | 1-Ethyl-1H-indole | Indole |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus of this compound
The dual functionality of the this compound nucleus allows for both electrophilic substitution on the aromatic ring and nucleophilic reactions at the carbonyl carbons.
Electrophilic Substitution: The isatin ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. However, under forcing conditions, substitution can occur, primarily at the C5 and C7 positions. Reactions such as nitration and halogenation typically require strong acids. icm.edu.pl For instance, nitration of isatin with nitric acid in the presence of sulfuric acid yields 5-nitroisatin. icm.edu.pl Similar regioselectivity is expected for this compound. Friedel-Crafts reactions on the isatin scaffold have also been reported, leading to C5- or C7-acylated or alkylated products. wright.edu
Nucleophilic Reactions: The C3 carbonyl carbon of this compound is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is the basis for numerous condensation and addition reactions.
Aldol-type Condensations: In the presence of a base, this compound readily undergoes aldol-type condensation reactions with compounds containing active methylene (B1212753) groups, such as ketones, malonates, and nitroalkanes. wright.edu For example, reaction with acetaldehyde (B116499) can form 3-(1-hydroxyethyl)-1-ethylindolin-2-one. wright.edu
Wittig and Horner-Wadsworth-Emmons Reactions: Phosphorus ylides react with the C3-carbonyl to form 3-ylideneoxindoles, which are valuable precursors for other heterocyclic systems. nih.gov
Friedel-Crafts Alkylation: In a different sense of the term, the C3-carbonyl can be activated by a Lewis acid to react with electron-rich arenes like pyrroles and indoles, resulting in 3-aryl-3-hydroxyoxindoles. wright.edu
| Reaction Type | Reagent(s) | Position of Reaction | Product Type |
| Nitration | HNO₃/H₂SO₄ | C5/C7 | 1-Ethyl-5-nitro-1H-indole-2,3-dione |
| Aldol Condensation | Active methylene compound (e.g., acetone) | C3 | 3-(2-Oxopropylidene)-1-ethylindolin-2-one |
| Wittig Reaction | Phosphorus ylide | C3 | 1-Ethyl-3-methyleneindolin-2-one derivative |
| Friedel-Crafts Alkylation | Indole / Lewis Acid | C3 | 3-(Indol-3-yl)-1-ethyl-3-hydroxyindolin-2-one |
Cyclization and Annulation Reactions Utilizing this compound as a Precursor
This compound is an excellent building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions.
The Pfitzinger Reaction: One of the most classic reactions of isatins is the Pfitzinger reaction, which provides a route to quinoline-4-carboxylic acids. icm.edu.plyoutube.com The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For this compound, the reaction proceeds via base-catalyzed opening of the lactam ring to form an N-ethyl-isatinate intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the corresponding N-ethyl-quinoline derivative. youtube.comresearchgate.net
Synthesis of Spirocyclic Compounds: The C3-carbonyl group is a linchpin for the construction of spirocyclic systems. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides (generated from an amino acid and the isatin derivative) with various dipolarophiles lead to the formation of complex spiropyrrolidine-oxindoles. organic-chemistry.org
Cascade Reactions: Multi-component and cascade reactions starting from isatins provide efficient pathways to diverse molecular architectures. A cascade reaction of isatins with 1,1-enediamines has been developed to synthesize functionalized quinolines. researchgate.net Furthermore, isatins can undergo annulation reactions, such as a [1+4] annulation with enones mediated by P(NMe₂)₃, to produce spirooxindole-dihydrofurans. documentsdelivered.com
| Named Reaction/Reaction Type | Reactant(s) | Resulting Heterocyclic System |
| Pfitzinger Reaction | Carbonyl compound (e.g., acetone), Base | Quinoline-4-carboxylic acid derivative |
| 1,3-Dipolar Cycloaddition | Amino acid, Dipolarophile | Spiropyrrolidine-oxindole |
| [1+4] Annulation | Enone, P(NMe₂)₃ | Spirooxindole-dihydrofuran |
Biological Activities and Pharmacological Relevance of 1 Ethyl 1h Indole 2,3 Dione
Anticancer Activity of 1-ethyl-1H-indole-2,3-dione and its Derivatives
The indole-2,3-dione scaffold, particularly with N-alkylation such as the ethyl group, is a cornerstone in the development of novel anticancer agents. nih.gov These compounds exhibit a wide range of antineoplastic activities through various mechanisms.
Mechanisms of Apoptosis Induction in Cancer Cell Lines
Furthermore, certain derivatives have been found to induce apoptosis by down-regulating other anti-apoptotic genes like Bcl-xl and Survivin, while up-regulating pro-apoptotic mediators like the transforming growth factor (TGF) gene. mdpi.com The activation of effector caspases, particularly caspase-3, is a crucial step in the execution of apoptosis, and several indole (B1671886) derivatives have been identified as potent caspase-3 activators. semanticscholar.orgresearchgate.net This targeted induction of apoptosis makes these compounds promising candidates for cancer therapy, as it allows for the selective elimination of malignant cells. acs.orgnih.gov
Inhibition of Cancer Cell Proliferation by Indole-2,3-dione Scaffolds
The indole-2,3-dione scaffold is integral to a class of compounds that effectively inhibit the proliferation of cancer cells. nih.govnih.gov A variety of derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. researchgate.net For instance, a series of 1,5-disubstituted indolin-2,3-diones showed promising inhibition of the in vitro growth of human acute promyelocytic leukemia (HL-60) cells. researchgate.net Research has indicated that compounds with a benzyl (B1604629) substituent at the N-1 position of the indole-2,3-dione ring possess more potent antiproliferative activity than those with other substituents at the same position. researchgate.net
The versatility of the isatin (B1672199) structure allows for extensive modifications, leading to analogues with a broad spectrum of biological activities, including significant anticancer properties. nih.govnih.gov Some of these derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, thereby inducing apoptosis in cancer cells. researchgate.net The development of agents that can inhibit the proliferation of cancer cells resistant to conventional apoptosis-inducing therapies is a significant area of research. nih.gov
Cytotoxic Effects on Various Human Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic effects across a wide array of human cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) values.
For example, isatin itself has been shown to be cytotoxic to human promyelocytic leukemia (HL-60) cells in a dose-dependent manner, with a reported CC50 value of 2.94 μg/ml. acs.org N-alkyl isatin derivatives have also shown cytotoxic activity against the MCF-7 breast cancer cell line, with effectiveness in the 23-66 μM range. espublisher.com Structure-activity relationship studies suggest that increasing the lipophilicity at the N-1 position of the isatin ring contributes positively to its cytotoxic activity. espublisher.com A range of di- or tri-substituted isatins have been evaluated for their antiproliferative effects on human tumor cell lines such as Jurkat, K562, HepG2, and HT-29. actanaturae.ru
The following table summarizes the cytotoxic activities of various indole-2,3-dione derivatives against different human cancer cell lines.
| Compound Class | Cell Line | Activity (IC50/CC50) | Reference |
| Isatin | HL-60 (Leukemia) | CC50: 2.94 µg/mL | acs.org |
| 1,5-disubstituted indolin-2,3-diones | HL-60 (Leukemia) | IC50: 0.07 µM (Compound 8l) | researchgate.net |
| 1,5-disubstituted indolin-2,3-diones | HL-60 (Leukemia) | IC50: 0.14 µM (Compound 8p) | researchgate.net |
| N-alkyl isatin-3-iminobenzoic acid derivatives | MCF-7 (Breast) | 23-66 µM | espublisher.com |
| Di- or trisubstituted isatins | Jurkat (Leukemia) | IC50: 0.03 µM | actanaturae.ru |
| 1H-1,2,3-triazole-tethered isatin conjugates | THP-1 (Leukemia) | <1 µM | actanaturae.ru |
| 3-indolyl-3-hydroxy oxindole (B195798) derivatives | MCF-7 (Breast) | IC50: 4.33 µM | actanaturae.ru |
| 3-indolyl-3-hydroxy oxindole derivatives | U937 (Leukemia) | IC50: 5.03 µM | actanaturae.ru |
Antiviral Efficacy of this compound Related Compounds
The indole-2,3-dione nucleus is a key structural motif in the design of broad-spectrum antiviral agents. mdpi.comnih.gov Derivatives, including those with N-ethyl substitutions, have shown efficacy against a variety of viruses.
Specifically, novel 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested for their antiviral effects. nih.gov These ethyl-substituted derivatives were found to be effective against several viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Certain substitutions on the phenyl ring of the thiosemicarbazone moiety demonstrated selective activity against Coxsackie B4 virus. nih.govresearchgate.net
The antiviral activity of isatin derivatives extends to other significant human pathogens. Isatin-β-thiosemicarbazone derivatives have been reported to inhibit the replication of the Chikungunya virus. nih.gov Furthermore, various N-substituted isatin derivatives have been evaluated for their inhibitory activity against the SARS-CoV 3C-like protease, with some compounds showing IC50 values in the low micromolar range. nih.gov Other isatin derivatives have also demonstrated inhibitory activity against HIV-1 replication by targeting the reverse transcriptase enzyme. nih.gov More recently, certain isatin derivatives have shown potent activity against the H1N1 influenza virus and Coxsackievirus B3 (COX-B3). mdpi.com
Antimicrobial and Antituberculosis Activities of Ethyl-Substituted Indole-2,3-diones
Compounds derived from the indole-2,3-dione scaffold have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and notable antitubercular effects. researchgate.netnih.govnih.gov
In the realm of antibacterial and antifungal research, various Schiff bases and other derivatives of isatin have been synthesized and tested against multiple bacterial and fungal strains. dergipark.org.trresearchgate.net For instance, indole-triazole conjugates have shown potent antifungal activity against Candida tropicalis and Candida albicans, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.govmdpi.com Other indole derivatives have demonstrated broad-spectrum activity with MIC values ranging from 3.125 to 50 µg/mL against microorganisms like Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. nih.gov
The antitubercular potential of isatin derivatives is particularly significant. A series of N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazides, which includes ethyl-substituted variants, were synthesized to combat resistance to isoniazid (B1672263) (INH). nih.gov Several of these compounds exhibited growth inhibitory activity against sensitive and resistant strains of Mycobacterium tuberculosis equipotent to INH. nih.gov Further studies on isatin-tethered quinolines have identified compounds with potent activity against multi-drug resistant M. tuberculosis. nih.gov For example, the N-benzylated derivative Q8b showed a remarkable MIC of 0.06 µg/mL. nih.gov The lipophilicity introduced by N-alkylation, including N-ethyl and N-benzyl groups, appears to play a crucial role in enhancing the antitubercular activity of these compounds. nih.govnih.gov
Enzyme Inhibition Studies of this compound Derivatives
A significant aspect of the pharmacological profile of this compound and its derivatives is their ability to inhibit specific enzymes, which often underlies their therapeutic effects.
These compounds have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs. acs.orgnih.gov The inhibitory potency of isatin compounds against CEs has been linked to their hydrophobicity. acs.orgnih.gov Additionally, indole derivatives are being explored as potential inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism that is implicated in cancer cell immune evasion. espublisher.com
Derivatives of the related isoindoline-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. mdpi.com Furthermore, this class of compounds has been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. nih.gov The anticancer activity of many indole derivatives is also linked to their ability to inhibit various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor growth and angiogenesis. mdpi.com
The table below details the enzyme inhibitory activities of various indole-2,3-dione and related derivatives.
| Compound Class | Target Enzyme(s) | Activity (IC50/Ki) | Reference |
| Isatins (Indole-2,3-diones) | Carboxylesterases (hCE1, hiCE) | Ki values in the nM range | acs.orgnih.gov |
| Isatin-sulphonamide derivatives | Caspase-3, Caspase-7 | IC50: 2.33–116.91 µM | semanticscholar.org |
| Isatin derivatives | VEGFR-2 | IC50: 69.11 nM (Compound 13) | mdpi.com |
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | IC50: 0.91 µM | nih.gov |
| Isoindoline-1,3-dione derivatives | Butyrylcholinesterase (BuChE) | IC50: 7.76 µM | nih.gov |
| Indole derivatives | Indoleamine 2,3-dioxygenase-1 (IDO1) | Potential inhibitors | espublisher.com |
| N-substituted isatin derivatives | SARS-CoV 3C-like protease | IC50: 0.95–17.50 µM | nih.gov |
Inhibition of Carbonic Anhydrase Isoenzymes
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes. A study involving the synthesis of novel 1-ethyl-5-substituted-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] derivatives demonstrated significant inhibitory activity against several hCA isoforms. nih.gov
These compounds were evaluated for their ability to inhibit the widely distributed cytosolic isoenzymes hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov The findings revealed that the tested compounds exhibited inhibitory effects in the subnanomolar to low nanomolar range for hCA II, with a notable degree of selectivity over the other tested isoenzymes. nih.govresearchgate.net
One of the most potent inhibitors identified was the 1-ethyl-5-chloro-substituted derivative, which displayed a Ki (inhibition constant) of 0.35 nM against hCA II. nih.gov Molecular docking studies further elucidated the interaction of these compounds within the active site of the enzyme. nih.gov The high potency and selectivity of these this compound derivatives for hCA II suggest their potential as leads for developing novel therapeutic agents targeting this specific isoenzyme. nih.govresearchgate.net
| Compound | Substitution at C5 | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|---|
| Derivative 1 | -H | 45.8 | 0.89 | 10.2 | 2.12 |
| Derivative 2 | -F | 49.3 | 0.54 | 12.8 | 1.56 |
| Derivative 3 | -Cl | 33.7 | 0.35 | 15.4 | 1.88 |
| Derivative 4 | -Br | 38.1 | 0.41 | 18.9 | 1.65 |
Selective Cyclooxygenase-2 (COX-2) Inhibition
The development of selective inhibitors for cyclooxygenase-2 (COX-2) is a key area of research for anti-inflammatory drugs, as these inhibitors can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The indole scaffold is a known pharmacophore in several anti-inflammatory agents. While direct studies on the selective COX-2 inhibitory activity of this compound are not extensively reported, research on related indole-2,3-dione derivatives suggests the potential of this chemical class.
Studies on various substituted indole-2,3-dione (isatin) derivatives have demonstrated their anti-inflammatory properties. nih.gov The nature of the substituent on the indole nucleus is crucial in modulating these activities. nih.gov For instance, certain 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and shown to possess COX-2 inhibitory activity. mdpi.com Molecular docking studies have further supported the potential of these compounds to bind to the COX-2 enzyme. nih.gov While specific data for the 1-ethyl derivative is pending, the general anti-inflammatory and COX-inhibitory potential of the broader isatin class provides a strong rationale for its investigation in this context.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the management of neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govmdpi.com The indole nucleus is a component of several known cholinesterase inhibitors.
Other Reported Biological Activities of Indole-2,3-dione Frameworks (e.g., Anti-inflammatory, Antioxidant, Anticonvulsant)
The indole-2,3-dione (isatin) framework is a versatile scaffold that has been extensively modified to yield compounds with a wide range of pharmacological activities. researchgate.net
Anti-inflammatory Activity: Beyond COX inhibition, isatin derivatives have shown broader anti-inflammatory effects. nih.govresearchgate.net For example, certain isatin derivatives have been shown to reduce paw edema in animal models of inflammation. nih.gov The anti-inflammatory potential of the indole-2,3-dione core is a significant area of ongoing research. rsc.org
Antioxidant Activity: Several studies have highlighted the antioxidant properties of indole-2,3-dione derivatives. semanticscholar.org These compounds have demonstrated the ability to scavenge free radicals in various in vitro assays. nih.govresearchgate.net The antioxidant activity of isatin isolated from natural sources has also been reported, showing its potential to mitigate oxidative stress. nih.gov This free radical scavenging ability makes the indole-2,3-dione framework a promising candidate for the development of drugs to combat diseases associated with oxidative damage. semanticscholar.orgmdpi.com
Anticonvulsant Activity: The isatin nucleus is a recognized pharmacophore in the design of anticonvulsant agents. nih.gov A variety of isatin derivatives have been synthesized and have shown protective effects in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.commdpi.com The structural modifications of the isatin ring have led to the identification of compounds with potent anticonvulsant activity and favorable safety profiles. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 1 Ethyl 1h Indole 2,3 Dione
Impact of N-1 Alkylation (Ethyl vs. Methyl/Butyl) on Biological Activity Profiles
N-alkylation of the isatin (B1672199) nucleus is a common strategy to modulate its biological profile. nih.gov For instance, N-benzylation and N-methylation of isatin-nicotinohydrazide hybrids have been shown to be pivotal in the exertion of their biological properties. nih.gov In the context of monoamine oxidase (MAO) inhibition, N-substitution on the isatin ring can sometimes be detrimental to the inhibitory characteristics of the molecule. acs.org However, in other cases, N-substitution is essential for activity, with N-substituted isatins being more potent than their unsubstituted counterparts. researchgate.net
While direct comparative studies detailing the differential effects of N-ethyl versus N-methyl or N-butyl groups on the same biological endpoint are not extensively documented in the reviewed literature, the nature of the substituent at the N-1 position is known to influence cytotoxic activity. nih.gov For example, SAR studies on isatin-indole molecular hybrids revealed that derivatives bearing an N-benzyl moiety on the isatin core exhibited more potent antiproliferative activity. nih.gov This suggests that bulkier and more lipophilic groups at the N-1 position can be favorable for certain biological activities. It has been observed that the activity of isatin derivatives is significantly dependent on the presence and the nature of the substituent at the 1-position of the structure. nih.gov
| N-1 Substituent | General Impact on Biological Activity | Reference |
| Methyl | N-methylation can be pivotal for the biological properties of certain isatin hybrids. nih.gov | nih.gov |
| Ethyl | N-ethyl substituted derivatives have been found to be effective against various viruses. researchgate.net | researchgate.net |
| Benzyl (B1604629) | N-benzyl moiety on isatin has been associated with enhanced antiproliferative activity in isatin-indole hybrids. nih.gov | nih.gov |
Role of C-3 Substituents (e.g., Thiosemicarbazones, Hydrazones) on Activity and Selectivity
The C-3 carbonyl group of the 1-ethyl-1H-indole-2,3-dione scaffold is a key site for chemical modification, readily undergoing condensation reactions with various nucleophiles to yield a diverse array of derivatives. Among these, thiosemicarbazones and hydrazones are of particular interest due to their broad spectrum of pharmacological activities.
The formation of thiosemicarbazones at the C-3 position is a well-established strategy for developing potent bioactive molecules. These derivatives have demonstrated significant antimicrobial, antiviral, and anticancer properties. researchgate.net For example, 1-ethyl-5-chloro-substituted 1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] has been identified as a potent inhibitor of human carbonic anhydrase II with a Ki value of 0.35 nM. sci-hub.st Furthermore, novel 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have shown efficacy against several viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Vaccinia Virus (VV). researchgate.net The nature of the substituent at the N4 position of the thiosemicarbazone moiety is crucial for activity, with aromatic and hydrophobic features often being important for biological action. nih.gov
Hydrazone derivatives of this compound also exhibit a wide range of biological activities. ajprd.com The hydrazone moiety (-NHN=CH-) is a key pharmacophore in the development of new drugs. nih.gov Isatin hydrazones have been reported to possess antiplatelet, anti-inflammatory, and antimicrobial activities. ajprd.comnih.gov The biological profile of these hydrazones can be fine-tuned by introducing different substituents on the hydrazone nitrogen.
| C-3 Substituent | Biological Activity | Example | Reference |
| Thiosemicarbazone | Carbonic Anhydrase Inhibition | 1-ethyl-5-chloro-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] | sci-hub.st |
| Thiosemicarbazone | Antiviral | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-CF3-phenyl)-thiosemicarbazone] | researchgate.net |
| Hydrazone | Antiplatelet | N-substituted indole (B1671886) hydrazones | nih.gov |
| Hydrazone | Antimicrobial | Substituted indole-2,3-diones hydrazones | dergipark.org.tr |
Influence of Remote Aromatic and Heterocyclic Moieties on Biological Efficacy
The conjugation of this compound with other aromatic and heterocyclic pharmacophores through molecular hybridization is a powerful strategy to create novel compounds with potentially synergistic or enhanced biological activities. This approach allows for the combination of the favorable properties of each moiety into a single molecule.
The indole nucleus itself is a versatile pharmacophore found in many bioactive natural products and synthetic drugs. nih.gov Hybrid molecules incorporating the isatin scaffold with other heterocycles such as coumarin, sulfonamide, and indole have been synthesized and evaluated for various biological activities. nih.gov For instance, isatin-indole molecular hybrids have been investigated as antiproliferative agents, with the substitution pattern on both the isatin and indole rings influencing their activity. nih.gov
The introduction of a remote aromatic ring, often as a substituent on a C-3 side chain, can significantly impact biological efficacy. In a series of 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones, the nature and position of substituents on the N4-phenyl ring were found to be critical for their antiviral activity. researchgate.net For example, derivatives with 4-CF3, 4-OCH3, and 3-Cl substitutions on the phenyl ring showed activity against HSV-1, HSV-2, and VV. researchgate.net This highlights the importance of the electronic and steric properties of the remote aromatic moiety in modulating the biological profile of the parent compound.
| Remote Moiety | Biological Activity | Example Structure | Reference |
| Substituted Phenyl (on thiosemicarbazone) | Antiviral | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-trifluoromethylphenyl)thiosemicarbazone] | researchgate.net |
| Indole | Antiproliferative | Isatin-indole hybrids | nih.gov |
| Coumarin | Anticancer, Antimicrobial | Isatin-coumarin hybrids | nih.gov |
| Sulfonamide | Antibacterial, Anticancer | Isatin-sulfonamide hybrids | nih.gov |
Rational Design Principles for Novel this compound Analogs for Enhanced Bioactivity
The rational design of novel this compound analogs with improved biological activity is a systematic process that relies on a thorough understanding of the structure-activity relationships of this scaffold. slideshare.net This process typically begins with the identification of a biological target and involves the design of molecules that are complementary in shape and charge to the target's binding site. wikipedia.org
Key principles in the rational design of this compound analogs include:
Target Identification and Validation: The first step is to identify a specific biological target, such as an enzyme or receptor, that is implicated in a disease process. sci-hub.st
Structure-Activity Relationship (SAR) Analysis: A deep understanding of how modifications at different positions of the this compound core affect its biological activity is crucial. As discussed in the previous sections, the nature of the N-1 alkyl group, the type of substituent at the C-3 position, and the presence of remote aromatic or heterocyclic moieties all play significant roles in determining the biological profile. nih.govacs.org
Computer-Aided Drug Design (CADD): Computational techniques such as molecular docking are invaluable tools in rational drug design. nih.gov These methods can be used to predict the binding affinity and orientation of designed analogs within the active site of a target protein. nih.gov This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. For example, molecular modeling has been used to study the interaction of isatin-based benzenesulfonamide (B165840) derivatives with α-glucosidase and α-amylase enzymes. nih.gov
Bioisosteric Replacement: This principle involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, bioisosteric replacements could be considered for the ethyl group at the N-1 position or for various substituents on attached aromatic or heterocyclic rings.
Pharmacophore Modeling: This involves identifying the essential structural features of a molecule that are responsible for its biological activity. nih.gov For isatin-β-thiosemicarbazones, pharmacophore models have highlighted the importance of aromatic and hydrophobic features at the N4 position of the thiosemicarbazone moiety. nih.gov Such models can guide the design of new analogs with a higher probability of being active.
By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel drug candidates with enhanced bioactivity and improved therapeutic potential.
Computational Chemistry and Molecular Modeling of 1 Ethyl 1h Indole 2,3 Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. While extensive DFT studies specifically detailing the electronic and structural properties of the parent 1-ethyl-1H-indole-2,3-dione are not widely published, the principles can be applied to understand its characteristics. Such studies on related isatin (B1672199) derivatives have provided valuable insights into how N-alkylation influences the electronic properties of the isatin core.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized over the electron-rich indole (B1671886) ring, while the LUMO would be centered on the electron-deficient dicarbonyl groups at the 2- and 3-positions. A smaller HOMO-LUMO gap signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations would precisely map these orbitals and quantify their energy levels. Studies on related N-substituted isatin thiosemicarbazones have utilized FMO analysis to evaluate electronic energy levels and molecular interactions. science.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Description | Predicted Value/Location | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, localized on the benzene (B151609) ring. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, localized on the C2 and C3 carbonyls. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Moderate. | Determines chemical reactivity and kinetic stability. |
This table is illustrative, based on general principles of isatin chemistry, as specific DFT calculation results for this compound were not available in the cited literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.
In an MEP map of this compound, the most negative potential would be concentrated around the oxygen atoms of the two carbonyl groups, making them prime sites for interaction with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, including how the molecule might bind within a protein's active site. DFT methods are commonly used to generate these maps for related isatin derivatives to understand their interaction patterns. science.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.
Molecular Docking Investigations with Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Derivatives of this compound have been investigated as inhibitors of various enzymes.
Ligand-Enzyme Binding Interactions and Modes
The isatin scaffold is a known pharmacophore that interacts with numerous biological targets. Specifically, the N-ethylisatin motif has been incorporated into inhibitors targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancer types. researchgate.netchemrxiv.org
Molecular docking studies have shown that isatin derivatives can bind strongly within the substrate-binding site of ALDH1A1. chemrxiv.org The binding is typically stabilized by a network of interactions:
Hydrogen Bonding: The carbonyl oxygens at positions C2 and C3 can act as hydrogen bond acceptors, interacting with amino acid residues like serine or tyrosine in the enzyme's active site.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The N-ethyl group provides a hydrophobic character, allowing it to fit into nonpolar pockets within the active site, thereby enhancing binding affinity.
Table 2: Predicted Ligand-Enzyme Interactions for this compound with ALDH1A1
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residues in ALDH1A1 |
|---|---|---|
| Hydrogen Bonding | C2 and C3 Carbonyl Oxygens | Ser, Thr, Tyr, Asn, Gln |
| π-π Stacking | Indole Aromatic Ring | Phe, Tyr, Trp |
| Hydrophobic | N-ethyl Group | Ala, Val, Leu, Ile, Met |
This table is based on docking studies of related isatin derivatives with ALDH1A1 as reported in the literature. researchgate.netchemrxiv.org
Prediction of Binding Affinities and Pharmacophore Modeling
The primary output of a molecular docking simulation is a prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger and more stable interaction between the ligand and the enzyme. Studies on complex molecules containing the N-ethylisatin motif have utilized docking to predict these binding affinities and guide the synthesis of more potent inhibitors. researchgate.net
Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For the N-ethylisatin scaffold, a pharmacophore model would likely include:
One or two hydrogen bond acceptors (the carbonyl oxygens).
An aromatic ring feature.
A hydrophobic aliphatic feature (the ethyl group).
This model can then be used to search for other molecules with a similar arrangement of features, potentially leading to the discovery of novel enzyme inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insights into the structural dynamics and stability of biological systems. researchgate.netnih.gov For a compound like this compound and its derivatives, MD simulations serve as a virtual microscope, revealing how these molecules behave in a dynamic physiological environment, how they interact with target proteins, and the stability of these interactions. nih.govresearchgate.net
The primary applications of MD simulations in this context are twofold: conformational analysis of the ligand and assessment of the protein-ligand complex stability. Conformational analysis involves studying the different shapes (conformations) the molecule can adopt. The flexibility of the ethyl group and the planarity of the indole core in this compound can be explored to understand which conformations are most energetically favorable and likely to be present when interacting with a biological target. researchgate.net
In the realm of drug design, MD simulations are frequently employed to validate the results of molecular docking studies. ut.ac.irnih.gov While docking provides a static snapshot of a potential binding pose, MD simulations extend this by introducing motion and flexibility, thereby testing the stability of the predicted pose. ut.ac.irut.ac.ir For isatin derivatives, MD simulations have been used to confirm that the ligand remains stably bound within the active site of a target protein over a simulated period, often on the nanosecond scale. ut.ac.irresearchgate.net Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which quantifies their structural changes, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the complex. A stable protein-ligand complex is typically characterized by low and converging RMSD values. researchgate.net
Furthermore, MD simulations provide a basis for calculating the binding free energy between a ligand and a protein, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the stability of the complex. This information is invaluable for the rational design of more potent derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For derivatives of this compound, QSAR models are instrumental in predicting the biological activity of newly designed molecules, thereby prioritizing synthetic efforts toward the most promising candidates. researchgate.netscispace.com
A notable 2D-QSAR study was conducted on a series of twenty N-alkyl substituted isatins, including the 1-ethyl derivative, to model their anticancer activity. jocpr.com In this research, the inhibitory concentration (IC50) against a human monocyte-like, histiocytic lymphoma cell line was used as the biological endpoint. The activity data was converted to a logarithmic scale (pIC50) to serve as the dependent variable in the QSAR model. jocpr.com
Using multiple linear regression (MLR), a statistically significant model was developed that correlated the anticancer activity with a combination of thermodynamic, electronic, and spatial descriptors. The best QSAR model identified three key descriptors that influence the biological activity. jocpr.comjocpr.com The derived equation demonstrates that the biological activity is negatively correlated with the number of bromine atoms, the chi2 index (a topological descriptor), and the solvent-accessible hydrophilic area. jocpr.com This suggests that decreasing the number of bromine substituents and reducing the van der Waals surface hydrophilic area could lead to the design of more potent anticancer agents within this class of N-alkylated isatins. jocpr.com
The statistical quality and predictive power of the model were found to be robust, as indicated by high correlation coefficients for both the training and validation sets. jocpr.comjocpr.com Such validated models provide critical structural insights that guide the modification of the this compound scaffold to enhance its therapeutic potential. jocpr.com
| QSAR Model Equation | |
|---|---|
| Log10(IC50) = 4.1243 - 0.9396 (Bromines Count) - 0.1747 (chi2) - 0.0062 (SA Hydrophilic Area) | |
| Parameter | Value |
| Correlation Coefficient (r²) | 0.92 |
| Cross-validated Correlation Coefficient (q²) | 0.84 |
| Fisher Test Value (F) | 42.72 |
| Standard Error of r² (r²_se) | 0.14 |
Advanced Spectroscopic Characterization Techniques in 1 Ethyl 1h Indole 2,3 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-ethyl-1H-indole-2,3-dione in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, along with their connectivity, can be established.
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the N-ethyl group. The aromatic region (typically δ 7.0-8.0 ppm) would display four signals corresponding to the protons on the benzene (B151609) ring portion of the indole scaffold. Due to spin-spin coupling, these signals would appear as multiplets (doublets or triplets). The ethyl group would be characterized by a quartet signal for the methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom and a triplet for the terminal methyl protons (-CH3), a result of coupling with the adjacent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound is expected to show ten distinct signals. The most downfield signals are characteristic of the two carbonyl carbons (C2 and C3) of the dione (B5365651) moiety, typically appearing in the δ 155-185 ppm range. pressbooks.pub The six carbons of the indole ring would resonate in the aromatic region (δ 110-150 ppm). The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum. Data from the closely related N-methylisatin show the C2 carbonyl at approximately 157.5 ppm and the C3 carbonyl around 184 ppm. rsc.org
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group and among the neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ethyl group proton signals to their corresponding carbon signals and each aromatic proton to its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be observed from the methylene protons of the ethyl group to the C2 carbonyl carbon and the C7a carbon of the indole ring, confirming the point of attachment of the ethyl group to the nitrogen atom.
| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2 | - | ~157.5 | H4, N-CH₂ |
| C3 | - | ~184.0 | H4 |
| C3a | - | ~118.0 | H4, H5, H7 |
| C4 | ~7.7 (d) | ~125.0 | C3, C5, C6, C7a |
| C5 | ~7.2 (t) | ~126.0 | C3a, C4, C7 |
| C6 | ~7.8 (t) | ~139.0 | C4, C7a |
| C7 | ~7.6 (d) | ~115.0 | C3a, C5 |
| C7a | - | ~151.0 | H4, H7, N-CH₂ |
| N-CH₂ | ~3.8 (q) | ~35.0 | C2, C7a, N-CH₂-CH₃ |
| N-CH₂-CH₃ | ~1.3 (t) | ~13.0 | N-CH₂ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of N-ethylisatin is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. For the parent compound, isatin (B1672199), strong bands are observed at 1746 cm⁻¹ and 1728 cm⁻¹ for the C3 and C2 carbonyls, respectively. researchgate.net Similar values are expected for the N-ethyl derivative. Another strong band around 1610-1620 cm⁻¹ is attributable to the C=C stretching vibrations of the aromatic ring. researchgate.net The spectrum would also feature bands in the 2900-3000 cm⁻¹ region for C-H stretching of the ethyl group and aromatic C-H stretches above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the non-polar bonds in the molecule, such as the aromatic ring C=C bonds, typically give rise to strong Raman signals. The carbonyl stretches are also Raman active and would appear in the 1700-1750 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Ketone, C3) | ~1745 | Strong |
| C=O Stretch (Amide, C2) | ~1725 | Strong |
| Aromatic C=C Stretch | 1610 - 1620 | Strong |
| C-N Stretch | 1340 - 1390 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₀H₉NO₂, molecular weight 175.18 g/mol ), electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 176. scispace.com Adducts with sodium [M+Na]⁺ (m/z 198) and potassium [M+K]⁺ (m/z 214) are also commonly observed. scispace.com
Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information through controlled fragmentation of a selected precursor ion. The fragmentation behavior of N-alkyl isatins follows a characteristic pattern. scispace.com The MS² fragmentation of the [M+H]⁺ ion of N-ethylisatin (m/z 176) would involve the loss of the ethyl group as a neutral radical, leading to a prominent fragment ion at m/z 148. This fragment corresponds to the protonated isatin core. Further fragmentation (MS³) of the m/z 148 ion results in the loss of a molecule of carbon monoxide (CO), producing a characteristic product ion at m/z 120. scispace.com This fragmentation pathway confirms both the mass of the N-substituent and the integrity of the core indole-2,3-dione structure.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₀NO₂]⁺ | 176 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₁₀H₉NO₂Na]⁺ | 198 | Sodium Adduct |
| MS² Fragment | [C₈H₄NO₂]⁺ | 148 | Loss of ethyl group from [M+H]⁺ |
| MS³ Fragment | [C₇H₄NO]⁺ | 120 | Loss of CO from m/z 148 |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While specific crystallographic data for this compound is not widely published, the application of this technique would yield invaluable structural information.
A successful single-crystal X-ray diffraction analysis would provide:
Unambiguous Structural Confirmation: It would confirm the atomic connectivity, definitively proving the structure.
Precise Geometric Parameters: High-precision measurements of bond lengths, bond angles, and torsion angles would be obtained. This would reveal details such as the planarity of the indole ring system and any distortions induced by the ethyl substituent or crystal packing forces.
Solid-State Conformation: The orientation of the N-ethyl group relative to the indole ring would be determined.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds (C-H···O), π-π stacking between indole rings, or van der Waals interactions. This information is crucial for understanding the physical properties of the solid material.
Although specific unit cell dimensions and space group information are not available, the technique remains the gold standard for absolute structure determination in the solid state.
Future Perspectives and Emerging Research Avenues for 1 Ethyl 1h Indole 2,3 Dione
Exploration of Novel and Sustainable Synthetic Pathways for 1-ethyl-1H-indole-2,3-dione
The development of green and sustainable synthetic methodologies is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve efficiency. For this compound and related N-alkylated isatins, research is shifting away from traditional methods that often rely on harsh conditions or toxic reagents.
Emerging strategies focus on several key principles:
Metal-Free Catalysis: A significant advance is the development of metal-free synthetic routes, which avoid the environmental and economic costs associated with heavy metal catalysts. One such method involves the use of an I2–DMSO catalyst system for the synthesis of N-alkylated isatins from 2-amino acetophenones through C–H bond activation and internal cyclization nih.gov. Another clean approach involves the oxidation of oxindoles using molecular oxygen, with tert-butyl nitrite as an additive, completely avoiding the need for a catalyst or base organic-chemistry.org.
Use of O₂ as a Green Oxidant: An environmentally benign method for creating N-alkylated isatins involves the oxidation of corresponding indole (B1671886) derivatives using molecular oxygen (O₂) as the primary oxidizing agent nih.gov. This reaction can be facilitated by a photosensitizer, representing a sustainable alternative to traditional, more hazardous oxidizing agents nih.gov.
Catalyst-Free N-alkylation using CO₂: In a novel approach aligning with carbon capture and utilization principles, CO₂ can be employed as a sustainable C1 source for the N-methylation of amines in a catalyst-free process rsc.org. Adapting such a methodology for N-ethylation would represent a significant step forward in green synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation to synthesize spiro derivatives of isatin (B1672199) in aqueous, catalyst-free, and base-free conditions highlights a move towards energy-efficient and cleaner reaction setups nih.gov.
These innovative pathways underscore a commitment to developing more sustainable and efficient methods for producing this compound, making it more accessible for research and potential commercial application.
Deeper Mechanistic Understanding of this compound's Biological Action at the Molecular Level
While the broad biological activities of isatin derivatives are well-documented, future research is aimed at elucidating the precise molecular mechanisms of action for specific analogs like this compound. Understanding how these molecules interact with cellular components is critical for developing targeted therapies.
Key research findings point to several mechanisms of action at the molecular level:
Microtubule Destabilization: Several studies have identified N-alkylisatins as potent anticancer agents that function by disrupting microtubule dynamics nih.govresearchgate.net. The proposed mechanism involves the binding of the N-substituted isatin to the colchicine binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the destabilization of microtubules, which in turn causes mitotic arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death) nih.govresearchgate.net.
Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes. Isatin itself is an endogenous inhibitor of monoamine oxidase B (MAO-B) drugbank.com. Analogs have been shown to inhibit other enzyme classes, including protein kinases and proteases (such as cysteine and serine proteases), which are crucial for cell signaling and survival nih.gov.
Induction of Apoptosis: N-alkylisatins have been observed to activate effector caspases, specifically caspase-3 and caspase-7 nih.gov. These enzymes are central to the execution phase of apoptosis. Their activation confirms that these compounds can directly trigger the cellular machinery for self-destruction in cancer cells.
Free Radical Scavenging: In studies evaluating a series of N-substituted isatin derivatives for their cytoprotective effects, N-ethyl isatin was identified as a potent free radical scavenger researchgate.net. It demonstrated a significant protective effect on PC12 cells against apoptosis induced by oxidative stress, suggesting a role in mitigating cellular damage from reactive oxygen species researchgate.net.
Table 1: Investigated Molecular Mechanisms of N-Alkyl Isatins
| Mechanism of Action | Molecular Target / Process | Cellular Outcome |
|---|---|---|
| Microtubule Destabilization | β-tubulin (colchicine binding site) | Inhibition of tubulin polymerization, G2/M cell cycle arrest nih.govresearchgate.net |
| Enzyme Inhibition | Protein kinases, proteases, MAO-B | Disruption of cell signaling pathways drugbank.comnih.gov |
| Apoptosis Induction | Caspase-3, Caspase-7 | Activation of programmed cell death nih.gov |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Protection against oxidative stress-induced apoptosis researchgate.net |
A deeper understanding of these interactions will enable the rational design of more potent and selective molecules based on the this compound structure.
Development of Targeted Therapies and Advancement in Drug Discovery Utilizing the this compound Scaffold
The indole and isatin cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. The this compound structure serves as a valuable template for the development of novel, targeted therapeutics for various diseases.
The versatility of this scaffold is evident in its application across different therapeutic areas:
Oncology: The isatin framework is central to the design of potent kinase inhibitors. For instance, isatin analogs have been identified as powerful inhibitors of Aurora A kinase, a key regulator of cell division that is often overexpressed in cancers nih.gov. Furthermore, derivatives of the closely related isoindole-1,3-dione have been developed as inhibitors of RSK2 (p90 ribosomal S6 kinase 2), another kinase implicated in cancer cell growth and survival rsc.org. The established anti-proliferative and apoptosis-inducing effects of N-alkyl isatins make this scaffold a continuing focus for anticancer drug discovery nih.govmdpi.comresearchgate.net.
Neurodegenerative Diseases: The role of kinase inhibition extends to neurodegenerative disorders. Fragment-based drug design using an indole template has led to the discovery of novel inhibitors of DYRK1A, a kinase linked to the pathology of both Down syndrome and Alzheimer's disease mdpi.com. Additionally, the related isoindoline-1,3-dione scaffold has been used to design inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease nih.gov.
Fragment-Based Drug Design (FBDD): The relatively small and rigid structure of the isatin core makes it an ideal starting point for FBDD. In this approach, small molecular fragments are identified that bind to a biological target, and these fragments are then grown or combined to create more potent and selective lead compounds mdpi.com.
The continued exploration of the this compound scaffold and its derivatives through medicinal chemistry campaigns is expected to yield a new generation of targeted therapies with improved efficacy and specificity.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. These computational tools are particularly well-suited for exploring the vast chemical space around a promising scaffold like this compound.
AI and ML can be applied at multiple stages of the discovery and optimization cycle:
Lead Optimization: ML algorithms can be trained on existing data sets of isatin analogs and their measured biological activities. These models can then predict the structure-activity relationships (SAR), helping chemists prioritize which new analogs to synthesize to improve properties like potency and selectivity nih.gov.
Predictive Modeling: AI models can forecast various crucial properties of novel this compound analogs before they are ever synthesized. This includes predicting physicochemical properties like solubility and permeability, as well as assessing potential toxicity and metabolic stability nih.gov.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. By providing the model with the this compound scaffold as a starting point and defining a desired target profile (e.g., high affinity for a specific kinase, low predicted toxicity), these algorithms can generate novel, optimized molecular structures that chemists can then synthesize and test.
Virtual Screening: Machine learning can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target. This allows researchers to efficiently search for new derivatives of this compound with desired biological activities without the need for extensive and costly high-throughput screening.
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Objective | Impact on Drug Discovery |
|---|---|---|
| Lead Optimization | Enhance biological activity and selectivity | Prioritizes synthesis of the most promising analogs nih.gov |
| Predictive Modeling | Forecast ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Reduces late-stage failures by identifying poor candidates early |
| De Novo Design | Generate novel molecular structures with desired properties | Explores new chemical space and innovates beyond existing analogs |
| Virtual Screening | Identify potential drug candidates from large databases | Accelerates hit identification and reduces screening costs |
By leveraging these computational tools, researchers can more effectively navigate the complex process of drug development, accelerating the journey of promising this compound-based compounds from the laboratory to the clinic.
Investigation of Environmental and Green Chemistry Applications for this compound
Beyond its biomedical potential, the unique chemical properties of the isatin scaffold are being explored for applications in environmental science and green chemistry. These emerging uses leverage the molecule's reactivity and ability to interact with other substances, offering innovative solutions to industrial and environmental challenges.
Current and future research in this area includes:
Fluorescent Sensors for Heavy Metals: The detection of toxic heavy metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) is crucial for environmental monitoring and public health. Isatin derivatives have been developed as selective fluorescent probes for these ions nih.gov. The interaction between the isatin molecule and a metal ion can cause a detectable change in its fluorescence, allowing for the rapid and sensitive quantification of pollutants in water and biological systems nih.gov.
Corrosion Inhibitors: The corrosion of metals, particularly steel, is a significant industrial problem. Organic compounds containing nitrogen and oxygen heteroatoms, like this compound, can act as effective corrosion inhibitors nih.gov. These molecules adsorb onto the metal surface, forming a protective layer that shields it from corrosive agents in acidic environments. This offers a potentially "green" alternative to more toxic, traditional corrosion inhibitors.
Green Catalysis: The principles of green chemistry encourage the use of catalysts to make reactions more efficient and reduce waste. Isatin-based structures are being used in the development of novel catalysts. For example, research has been conducted on the green synthesis of copper/nickel oxide (Cu/NiO) nanoparticles and their subsequent use as catalysts for the synthesis of isatin-based chalcones, which themselves have biological applications nih.gov. This demonstrates a dual green application: a sustainable method to create a catalyst that is then used in another efficient chemical synthesis.
These applications highlight the broader utility of the this compound scaffold, extending its relevance from medicine to materials science and environmental protection, and reinforcing the value of continued research into this versatile compound.
Q & A
Q. What are the common synthetic routes for preparing 1-ethyl-1H-indole-2,3-dione?
- Methodological Answer : The ethyl group at the N1 position can be introduced via alkylation of indole-2,3-dione using ethylating agents like ethyl bromide or iodide under basic conditions. For example, phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a solvent like dimethylformamide (DMF) with potassium carbonate as a base is effective . Alternatively, nucleophilic substitution reactions using pre-functionalized indole precursors may be employed. Purification typically involves column chromatography (ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires careful control of reaction time, temperature, and stoichiometry.
Q. How is crystallographic data for this compound analyzed and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are solved via direct methods (e.g., SHELXT) or intrinsic phasing. Refinement is conducted using SHELXL, which allows for anisotropic displacement parameters, hydrogen bonding analysis, and disorder modeling . For visualization and workflow integration, OLEX2 provides a user-friendly interface to link structure solution, refinement, and validation tools like PLATON . Challenges such as twinning or poor crystal quality require iterative refinement and validation against Fo/Fc maps.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Inhalation risks necessitate fume hood use, while skin/eye contact requires immediate rinsing with water . Waste disposal must follow hazardous chemical protocols, with segregation of organic and aqueous phases. For spills, absorbent materials (e.g., vermiculite) and neutralization with inert agents are advised.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antibacterial activity?
- Methodological Answer : SAR analysis involves systematic modification of substituents at positions 1 (ethyl), 5, and 6. For instance:
- Position 1 : Bulky alkyl groups (e.g., ethyl) may enhance membrane penetration .
- Position 5 : Electron-withdrawing groups (e.g., fluoro) improve activity against Gram-negative bacteria by increasing electrophilicity .
- Position 3 : Thiosemicarbazone derivatives show promise in targeting bacterial metalloenzymes .
Biological assays (e.g., MIC determination) should be paired with computational docking to map interactions with bacterial targets like DNA gyrase.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strains) or compound purity. To mitigate:
- Standardize testing protocols (e.g., CLSI guidelines) .
- Validate purity via HPLC and NMR prior to assays.
- Perform dose-response curves to account for concentration-dependent effects.
Cross-reference SAR trends with structurally similar compounds (e.g., 5-fluoro derivatives) to identify confounding factors .
Q. How can organocatalytic methods be applied to functionalize this compound?
- Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) enables stereoselective transformations at the 2,3-dione moiety. For example:
- Michael Additions : Enantioselective coupling with α,β-unsaturated aldehydes using Jørgensen-Hayashi catalysts .
- Diels-Alder Reactions : Diastereocontrol in cycloadditions with 2,4-dienals under H-bonding catalysis .
Reaction monitoring via TLC/LC-MS and chiral HPLC analysis ensures stereochemical fidelity.
Q. What challenges arise in refining the crystal structure of this compound derivatives with disordered substituents?
- Methodological Answer : Disorder in the ethyl group or substituents (e.g., at position 5) complicates refinement. Strategies include:
- Using PART and EADP instructions in SHELXL to model split positions .
- Applying geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles.
- Validating with R1/wR2 convergence and checkCIF reports. High-resolution data (≤ 0.8 Å) is critical for resolving subtle disorder .
Data Analysis and Validation
Q. How are computational tools integrated with experimental data to predict the bioactivity of this compound analogs?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antibacterial potency. Molecular dynamics simulations model ligand-receptor interactions (e.g., with β-lactamase), while QSAR models predict activity based on substituent descriptors (e.g., Hammett constants) . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
